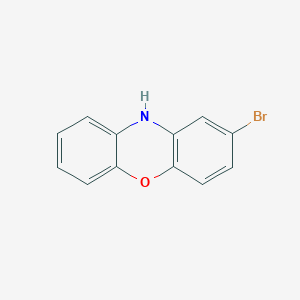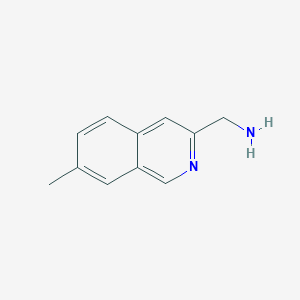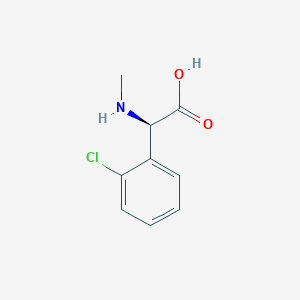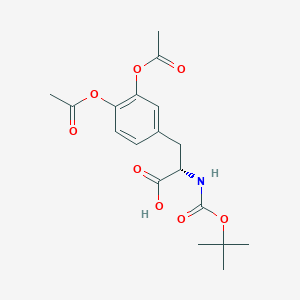
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of acetyl groups and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the acetylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the selective protection and acetylation of the desired functional groups.
Análisis De Reacciones Químicas
Types of Reactions
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and Boc protecting groups can be removed under acidic or basic conditions.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove protecting groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, substituted tyrosine compounds, and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of peptide-based drugs and as a precursor in the synthesis of bioactive peptides.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the acetyl groups provide stability and reactivity. The compound can be incorporated into peptides and proteins, where it participates in biochemical reactions and interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-tyrosine: Similar to O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine but lacks the acetyl groups.
O-Acetyl-L-tyrosine: Similar but lacks the Boc protecting group.
N-Boc-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
Uniqueness
This compound is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required.
Propiedades
Fórmula molecular |
C18H23NO8 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H23NO8/c1-10(20)25-14-7-6-12(9-15(14)26-11(2)21)8-13(16(22)23)19-17(24)27-18(3,4)5/h6-7,9,13H,8H2,1-5H3,(H,19,24)(H,22,23)/t13-/m0/s1 |
Clave InChI |
STACXKDHXDXGGG-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)

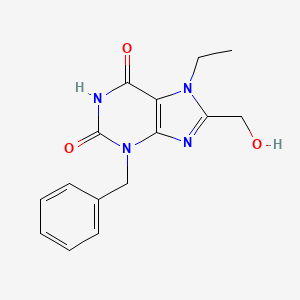

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

